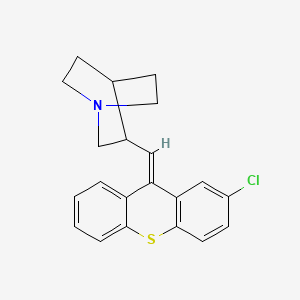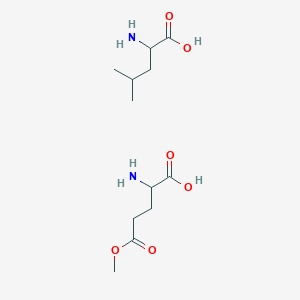
1,10-Decanediammonium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Decanediammonium dibromide is a chemical compound with the molecular formula C10H24N2Br2. It is a derivative of 1,10-decanediamine, where the amine groups are protonated and paired with bromide ions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Decanediammonium dibromide can be synthesized by reacting 1,10-decanediamine with hydrobromic acid. The reaction typically involves dissolving 1,10-decanediamine in an aqueous solution of hydrobromic acid, followed by crystallization to obtain the dibromide salt. The reaction conditions often include controlled temperature and pH to ensure complete protonation of the amine groups.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where 1,10-decanediamine is continuously fed into a hydrobromic acid solution. The resulting mixture is then subjected to crystallization, filtration, and drying processes to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1,10-Decanediammonium dibromide primarily undergoes substitution reactions due to the presence of bromide ions. It can also participate in complexation reactions with metal ions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other halides. The conditions typically include aqueous or organic solvents and controlled temperatures.
Complexation Reactions: Metal salts like copper(II) sulfate or nickel(II) chloride are common reagents. The reactions are usually carried out in aqueous solutions at room temperature.
Major Products:
Substitution Reactions: The major products include 1,10-decanediamine and the corresponding substituted bromide compounds.
Complexation Reactions: The products are metal complexes with 1,10-decanediammonium ligands.
Scientific Research Applications
1,10-Decanediammonium dibromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,10-decanediammonium dibromide exerts its effects is primarily through its ability to form ionic bonds and complexes. The protonated amine groups can interact with various molecular targets, including enzymes and receptors, influencing their activity. The bromide ions can also participate in redox reactions, further contributing to the compound’s biological and chemical effects.
Comparison with Similar Compounds
1,10-Decanediamine: The parent compound, which lacks the bromide ions.
1,6-Hexanediammonium dibromide: A shorter-chain analogue with similar properties.
1,10-Bis(triethylammonium)decane dibromide: A structurally related compound with triethylammonium groups.
Uniqueness: 1,10-Decanediammonium dibromide is unique due to its specific chain length and the presence of two bromide ions, which confer distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its potential biological activity make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H26Br2N2 |
|---|---|
Molecular Weight |
334.14 g/mol |
IUPAC Name |
decane-1,10-diamine;dihydrobromide |
InChI |
InChI=1S/C10H24N2.2BrH/c11-9-7-5-3-1-2-4-6-8-10-12;;/h1-12H2;2*1H |
InChI Key |
IOXAJUUOCQGUNO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCN)CCCCN.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis](/img/structure/B12302615.png)
![2-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B12302617.png)
![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)

![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)



![Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate](/img/structure/B12302659.png)
![1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B12302667.png)



![methyl 4-[5-[5-[(3-amino-6-methyl-5-oxo-2H-pyran-2-yl)oxy]-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12302685.png)
